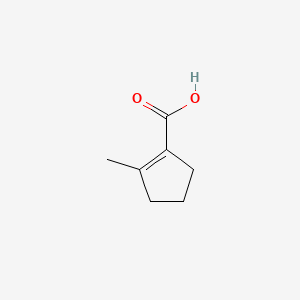

2-Methylcyclopentene-1-carboxylic acid

Description

BenchChem offers high-quality 2-Methylcyclopentene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylcyclopentene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKNDUSXGFIHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986320 | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67209-77-2 | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067209772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylcyclopentene-1-carboxylic acid: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclopentene-1-carboxylic acid, a substituted cyclopentene derivative, represents a key building block in organic synthesis. Its structural features, including a five-membered ring, a carboxylic acid moiety, and a methyl-substituted double bond, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed analysis of its molecular structure, a step-by-step synthesis protocol, and a discussion of its potential applications in research and development.

Chemical Structure and Properties

2-Methylcyclopentene-1-carboxylic acid possesses the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1] The core of the molecule is a five-membered cyclopentene ring with a double bond between carbons 1 and 2. A carboxylic acid group is attached to C1, and a methyl group is attached to C2.

Table 1: Physicochemical Properties of 2-Methylcyclopentene-1-carboxylic acid

| Property | Value | Reference |

| IUPAC Name | 2-methylcyclopent-1-ene-1-carboxylic acid | [1] |

| CAS Number | 67209-77-2 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Boiling Point | 234.9 °C at 760 mmHg | |

| Density | 1.144 g/cm³ | |

| Refractive Index | 1.519 | |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and carboxylic acid protons. The vinylic proton is absent due to the substitution pattern of the double bond. The protons on the cyclopentene ring would likely appear as complex multiplets in the upfield region. The carboxylic acid proton would present as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would be characterized by signals for the seven carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The two sp² hybridized carbons of the double bond would appear in the vinylic region (around 120-140 ppm). The sp³ hybridized carbons of the cyclopentene ring and the methyl group would resonate in the upfield region.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be dominated by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would likely appear as a medium intensity band in the region of 1640-1660 cm⁻¹.

Mass Spectrometry (MS) (Predicted): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (126.15). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH), which would result in a significant fragment ion.

Synthesis and Manufacturing

A practical and efficient three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid has been reported, starting from the commercially available 2-carboethoxycyclopentanone.[2] This method provides a reliable route for obtaining this valuable synthetic intermediate.

Synthetic Workflow

Caption: A three-step synthesis of 2-Methylcyclopentene-1-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of the Intermediate Nitro Compound

-

To a solution of 2-carboethoxycyclopentanone in a suitable solvent, add an equimolar amount of nitromethane.

-

Add a catalytic amount of a base, such as piperidine, to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, typically involving an acid wash and extraction with an organic solvent.

-

Purify the crude product by column chromatography to yield the intermediate nitro compound.

Causality Behind Experimental Choices: The use of a base like piperidine is crucial to deprotonate nitromethane, forming a nucleophile that attacks the carbonyl group of the cyclopentanone. The subsequent dehydration reaction leads to the formation of the nitro-substituted cyclopentene ring.

Step 2: Denitration to form Ethyl 2-methylcyclopent-1-ene-1-carboxylate

-

Dissolve the intermediate nitro compound in a suitable solvent.

-

Add a reducing agent capable of denitration. The original literature suggests a method for this conversion, which would be followed here.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, perform a standard work-up procedure, including filtration and removal of the solvent under reduced pressure.

-

The resulting crude ester can be purified by distillation or column chromatography.

Causality Behind Experimental Choices: The denitration step is a critical transformation to introduce the methyl group at the desired position. The choice of the reducing system is key to achieving this conversion efficiently and without affecting the ester functionality.

Step 3: Hydrolysis to 2-Methylcyclopentene-1-carboxylic acid

-

To the purified ethyl 2-methylcyclopent-1-ene-1-carboxylate, add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture at reflux for several hours to ensure complete hydrolysis of the ester.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated carboxylic acid is then collected by filtration or extracted with an organic solvent.

-

The crude product can be further purified by recrystallization to obtain pure 2-Methylcyclopentene-1-carboxylic acid.

Causality Behind Experimental Choices: Basic hydrolysis is a standard and effective method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.

Applications and Research Interest

While specific drug development programs centered on 2-Methylcyclopentene-1-carboxylic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The cyclopentene carboxylic acid scaffold is a key component in a number of compounds with therapeutic potential.

Role as a Synthetic Intermediate

The primary value of 2-Methylcyclopentene-1-carboxylic acid lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of a carboxylic acid allows for a variety of chemical transformations, including amidation, esterification, and reduction. The double bond can also be functionalized through various addition reactions. These features make it an attractive starting material for the total synthesis of natural products and the creation of novel chemical entities for drug discovery.

Potential in Medicinal Chemistry

Cyclopentane and cyclopentene-based carboxylic acids have been explored for their potential in various therapeutic areas. For instance, derivatives of cyclopentene carboxylic acids have been investigated as potential therapeutic agents. The rigid cyclopentene ring can serve as a scaffold to orient functional groups in a specific spatial arrangement, which is often crucial for binding to biological targets.

Caption: The role of 2-Methylcyclopentene-1-carboxylic acid in a drug discovery workflow.

Conclusion

2-Methylcyclopentene-1-carboxylic acid is a valuable and accessible chemical entity with significant potential in organic synthesis. The well-defined three-step synthesis provides a reliable route to this compound, enabling its use as a starting material for more intricate molecular architectures. While its direct biological applications are yet to be fully explored, the prevalence of the cyclopentene carboxylic acid scaffold in bioactive molecules suggests that it will continue to be a compound of interest for researchers in medicinal chemistry and drug development. Further investigation into its biological activity and its utility in the synthesis of novel compounds is warranted.

References

- PubChem. 2-Methylcyclopent-1-ene-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Benetti, S., De Risi, C., Ferroni, F., & Pollini, G. P. (2007). An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Letters in Organic Chemistry, 4(4), 285-287.

- Ingenta Connect. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]

- Bentham Science Publishers. An Efficient Preparation of 2-Methyl-1-Cyclopentene-1-Carboxylic Acid, a Versatile Synthetic Building Block. Available from: [Link]

Sources

Structural, Synthetic, and Pharmacological Profiling of 2-Methylcyclopent-1-ene-1-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern drug discovery and organic synthesis, alicyclic building blocks are foundational to the development of complex pharmacophores. Among these, 2-methylcyclopent-1-ene-1-carboxylic acid (CAS: 67209-77-2) stands out as a highly versatile intermediate. As an application scientist bridging the gap between theoretical nomenclature and bench-top synthesis, it is critical to understand that an IUPAC name is not merely a label—it is a precise structural blueprint. This whitepaper deconstructs the systematic nomenclature of this compound, details its physicochemical profile, outlines a self-validating synthetic methodology, and explores its downstream applications in synthesizing spirocyclic scaffolds and peptidomimetics.

Structural Nomenclature & IUPAC Deconstruction

The systematic nomenclature of organic chemistry, governed by IUPAC rules, dictates a strict hierarchical approach to naming alicyclic compounds. The name 2-methylcyclopent-1-ene-1-carboxylic acid can be logically deconstructed to reveal its exact molecular topology:

-

Principal Functional Group : The carboxylic acid moiety (-COOH) holds the highest priority in nomenclature. When attached directly to a cyclic structure, the suffix "-carboxylic acid" is utilized. The carbon atom of the ring that is directly bonded to the carboxyl group is obligatorily designated as C1 .

-

Parent Hydride : The core structure is a five-membered carbon ring containing one degree of unsaturation (a double bond). This establishes the parent root name as "cyclopentene".

-

Numbering for Unsaturation : To satisfy the IUPAC rule of assigning the lowest possible locants to double bonds, the unsaturation must be positioned between C1 and C2. Consequently, the core is defined as cyclopent-1-ene .

-

Substituent Placement : A methyl group (-CH3) is situated at the C2 position, adjacent to the carboxylic acid, completing the substituted alkene system.

Synthesizing these hierarchical rules yields the unambiguous identifier: 2-methylcyclopent-1-ene-1-carboxylic acid .

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical properties of a building block is essential for predicting its behavior in various solvent systems, its reactivity profile, and its suitability for scale-up manufacturing. The quantitative data for 2-methylcyclopent-1-ene-1-carboxylic acid is summarized below [1, 2, 3].

| Property | Value |

| IUPAC Name | 2-methylcyclopent-1-ene-1-carboxylic acid |

| CAS Number | 67209-77-2 |

| Molecular Formula | C7H10O2 |

| Molecular Weight | 126.15 g/mol |

| Density | 1.144 g/cm³ |

| Boiling Point | 234.9 °C (at 760 mmHg) |

| Flash Point | 107 °C |

| InChIKey | QXKNDUSXGFIHHU-UHFFFAOYSA-N |

Synthetic Methodologies: The Dieckmann Condensation Route

Established synthetic routes to 2-methylcyclopent-1-ene-1-carboxylic acid often commence from readily available commercial precursors, ensuring both reliability and scalability [1]. The most robust approach utilizes a three-step procedure beginning with the Dieckmann condensation.

Step-by-Step Protocol & Mechanistic Causality

Note: This protocol is designed as a self-validating system. At each stage, thermodynamic principles drive the reaction, and analytical checkpoints ensure intermediate fidelity.

Step 1: Dieckmann Condensation

-

Action : Diethyl adipate is treated with a strong base (e.g., sodium ethoxide) in anhydrous ethanol under reflux.

-

Causality : The base deprotonates the α-carbon of one ester group. The resulting enolate undergoes an intramolecular Claisen condensation, attacking the carbonyl carbon of the distal ester. The thermodynamic driving force is the formation of a stable five-membered ring, yielding ethyl 2-oxocyclopentanecarboxylate.

-

Validation Checkpoint : Disappearance of the acyclic ester starting material is monitored via Thin-Layer Chromatography (TLC). FTIR analysis will show a characteristic shift from an acyclic ester carbonyl stretch (~1735 cm⁻¹) to a cyclic β-keto ester profile.

Step 2: α-Alkylation

-

Action : The resulting β-keto ester is treated with a mild base and a methyl halide (e.g., methyl iodide).

-

Causality : The proton situated between the ketone and the ester carbonyls is highly acidic (pKa ~11). The base selectively deprotonates this position, and the resulting enolate undergoes an S_N2 nucleophilic attack on the methyl halide, installing the C2 methyl group.

Step 3: Elimination and Hydrolysis

-

Action : The alkylated β-keto ester is subjected to reduction/elimination to remove the ketone oxygen, followed by basic hydrolysis (saponification) and acidic workup.

-

Causality : Elimination forms the thermodynamically favored endocyclic double bond (C1-C2) in conjugation with the ester. Subsequent hydrolysis cleaves the ethyl ester, yielding the target free carboxylic acid.

-

Validation Checkpoint : Final purity is confirmed via ¹H NMR. The successful formation of the product is validated by the absence of a C2 vinylic proton and the presence of a distinct allylic methyl singlet.

Fig 1. Three-step synthetic route via Dieckmann Condensation.

Applications in Advanced Drug Discovery

In medicinal chemistry, the cyclopentene motif is a privileged structural element. The carboxylic acid functional group serves as a versatile gateway for derivatization, allowing 2-methylcyclopent-1-ene-1-carboxylic acid to act as a core building block for several advanced pharmacophores[1, 4, 5].

-

Spirocyclic Isoxazolones : Stereoselective synthesis of spirocyclic compounds is a formidable challenge. Recent methodologies utilize Conia-ene type cascade reactions between α,β-unsaturated aldehydes and isoxazolones. Under the synergistic catalysis of a palladium(0) complex and a chiral secondary amine, 2-methylcyclopent-1-ene-1-carboxylic acid derivatives can be transformed into highly enantiomerically enriched spiroisoxazolones with multiple stereogenic centers [5].

-

Peptidomimetics (Cyclic β-Amino Acids) : β-amino acids are critical for designing peptidomimetics with improved pharmacokinetic stability and resistance to enzymatic degradation. The α,β-unsaturated ester derivatives of this cyclopentene carboxylic acid undergo stereoselective aza-Michael additions with amines, yielding highly functionalized alicyclic β-amino acids [1].

-

Nitroalkane Precursors : The compound is also implicated in synthetic routes involving allylic rearrangements. Reactions utilizing ammonium formate and nitromethane can produce substituted cyclopentenes that are subsequently hydrolyzed to form targeted nitro-derivatives [4].

Fig 2. Pharmacological applications and downstream derivative pathways.

References

1H and 13C NMR spectral data of 2-Methylcyclopentene-1-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methylcyclopentene-1-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Methylcyclopentene-1-carboxylic acid (C₇H₁₀O₂), a substituted cyclic α,β-unsaturated carboxylic acid.[3] Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to provide a detailed framework for the structural elucidation of this molecule. We will delve into predicted chemical shifts, coupling constants, and spectral assignments, supported by a detailed experimental protocol for data acquisition.

Introduction: The Molecule and the Method

2-Methylcyclopentene-1-carboxylic acid is an organic compound featuring a five-membered ring containing a double bond, a methyl group, and a carboxylic acid functional group directly attached to the alkene moiety.[3] Its structural complexity, arising from the varied electronic environments of its protons and carbons, makes it an excellent subject for NMR analysis.

NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to map out the carbon-hydrogen framework of a molecule.[1] The key parameters derived from NMR spectra—chemical shift (δ), spin-spin coupling (J), and signal integration—provide direct evidence of the chemical environment, connectivity, and relative number of nuclei, respectively, making NMR an indispensable tool for unambiguous structure determination.[4]

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure to identify chemically non-equivalent protons and carbons. Each unique nucleus will give rise to a distinct signal in the NMR spectrum.[5]

Caption: Molecular structure of 2-Methylcyclopentene-1-carboxylic acid with atom numbering.

Based on the structure, we anticipate:

-

¹H NMR: 5 distinct signals corresponding to the carboxylic acid proton, the methyl protons, and the three sets of methylene protons (C3-H₂, C4-H₂, C5-H₂).

-

¹³C NMR: 7 distinct signals, one for each unique carbon atom (carboxyl, two vinylic, three methylene, and one methyl).

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons.

Predicted Chemical Shifts (δ)

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet in the downfield region of 10.0 - 12.0 ppm .[6] The exact chemical shift and broadness are highly dependent on solvent and sample concentration due to hydrogen bonding.[7][8]

-

Allylic Protons (C3-H₂ and C4-H₂): These methylene protons are adjacent to the C=C double bond, which causes deshielding. They are expected to resonate in the range of 2.3 - 2.6 ppm .[9]

-

Aliphatic Protons (C5-H₂): This methylene group is further from the electron-withdrawing groups and is expected to appear further upfield, likely in the 1.8 - 2.0 ppm range.[9]

-

Methyl Protons (-CH₃): These protons are attached to a vinylic carbon. Their signal is anticipated around 1.8 - 2.2 ppm .

Predicted Multiplicities and Coupling Constants (J)

-

-COOH: Typically a broad singlet with no observable coupling. Deuterium exchange upon adding D₂O will cause this signal to disappear, confirming its assignment.[6]

-

-CH₃: A singlet , as there are no protons on the adjacent C2 carbon to couple with.

-

C3-H₂, C4-H₂, and C5-H₂: These protons form a complex spin system. Each methylene signal is expected to be a multiplet . For instance, the C5 protons will be coupled to the four protons on C3 and C4, potentially appearing as a quintet if the coupling constants are similar. The C3 and C4 protons will be coupled to each other and to the C5 protons. Vicinal (3-bond) H-C-C-H coupling constants in such aliphatic ring systems are typically in the range of 6-8 Hz .[10]

Summary of Predicted ¹H NMR Data

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -COOH | 10.0 - 12.0 | Broad Singlet | Disappears on D₂O exchange.[6] |

| C3-H₂, C4-H₂ | 2.3 - 2.6 | Multiplet | Allylic position deshields protons. |

| -CH₃ | 1.8 - 2.2 | Singlet | Attached to a quaternary vinylic carbon. |

| C5-H₂ | 1.8 - 2.0 | Multiplet | Aliphatic methylene protons. |

Detailed ¹³C NMR Spectral Analysis

A standard ¹³C NMR spectrum is broadband proton-decoupled, meaning each unique carbon atom appears as a single line.[11] The chemical shift provides critical information about the carbon's functional group and electronic environment.

Predicted Chemical Shifts (δ)

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid is significantly deshielded. For α,β-unsaturated acids, this signal typically appears between 165 - 175 ppm .[7][8]

-

Vinylic Carbons (C1 and C2): The two carbons of the C=C double bond resonate in the alkene region. The substituted carbon C1 (attached to the COOH group) is expected further downfield than C2 (attached to the CH₃ group). Predicted ranges are 135 - 145 ppm for C1 and 125 - 135 ppm for C2 .[11]

-

Allylic Carbons (C3 and C4): These sp³ hybridized carbons are adjacent to the double bond and are expected in the range of 30 - 40 ppm .

-

Aliphatic Carbon (C5): This sp³ carbon is furthest from the electron-withdrawing groups and is predicted to have a chemical shift of 20 - 30 ppm .[12]

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, typically between 15 - 25 ppm .

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C6 (-C OOH) | 165 - 175 | Carbonyl carbon of an α,β-unsaturated acid.[7] |

| C1 (C =C-COOH) | 135 - 145 | Quaternary vinylic carbon, deshielded by COOH. |

| C2 (C =C-CH₃) | 125 - 135 | Quaternary vinylic carbon. |

| C3, C4 (-C H₂-) | 30 - 40 | Allylic methylene carbons. |

| C5 (-C H₂-) | 20 - 30 | Aliphatic methylene carbon. |

| C7 (-C H₃) | 15 - 25 | Methyl carbon attached to the double bond. |

Experimental Protocols

Acquiring high-quality NMR data requires meticulous sample preparation and correctly configured instrument parameters.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of 2-Methylcyclopentene-1-carboxylic acid for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[13]

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial. The solvent should contain a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[12]

-

Mixing: Gently vortex or shake the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is at least 4 cm to be within the detection region of the NMR probe.

-

Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. aocs.org [aocs.org]

Mass Spectrometry Fragmentation of 2-Methylcyclopentene-1-carboxylic Acid: A Mechanistic and Analytical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound: 2-Methylcyclopentene-1-carboxylic acid (Formula: C₇H₁₀O₂, Exact Mass: 126.0681 Da)

Introduction and Structural Dynamics

In the realm of metabolomics and pharmaceutical impurity profiling, cyclic α,β -unsaturated carboxylic acids present unique mass spectrometric challenges and opportunities. 2-Methylcyclopentene-1-carboxylic acid is a highly conjugated, sterically constrained molecule widely utilized as a synthetic building block .

From an analytical perspective, the conjugation between the C1=C2 double bond and the C1-carboxylic acid group fundamentally dictates its gas-phase thermodynamic stability. As a Senior Application Scientist, I approach the structural elucidation of this compound not just by cataloging its fragments, but by understanding the thermodynamic drivers—specifically resonance stabilization and steric relief—that govern its collision-induced dissociation (CID) pathways.

Core Fragmentation Pathways: The Mechanistic "Why"

Understanding the fragmentation of this compound requires analyzing both positive and negative electrospray ionization (ESI) modes, as they provide orthogonal structural information .

Positive Ionization Mode (ESI+)

In positive mode, protonation occurs preferentially at the carbonyl oxygen, yielding the precursor ion [M+H]⁺ at m/z 127.0754 .

-

The Low-Energy Threshold (Water Loss): The most abundant initial fragment is the loss of H₂O (18.0106 Da), generating an acylium ion at m/z 109.0648 . Causality: This is a low-energy pathway because the resulting acylium cation is profoundly stabilized by resonance with the adjacent cyclopentene double bond.

-

High-Energy Isobaric Divergence: Upon higher collision energies, the m/z 109 intermediate undergoes secondary fragmentation. Traditional unit-resolution mass spectrometers often report a generic fragment at m/z 81. However, high-resolution mass spectrometry (HRMS) reveals a critical isobaric divergence:

-

Loss of Carbon Monoxide (CO, 27.9949 Da): Yields the 2-methylcyclopentenyl cation [C₆H₉]⁺ at m/z 81.0699 .

-

Loss of Ethylene (C₂H₄, 28.0313 Da): A ring-opening cleavage of the cyclopentene backbone yields [C₅H₅O]⁺ at m/z 81.0335 .

-

Negative Ionization Mode (ESI-)

In negative mode, the carboxylic acid easily deprotonates to form [M-H]⁻ at m/z 125.0608 .

-

Decarboxylation: The dominant MS/MS pathway is the neutral loss of CO₂ (43.9898 Da), generating the m/z 81.0710 anion. Causality: The cleavage of the C-C bond is driven by the formation of a highly stable, allylic 2-methylcyclopentenyl anion, making this a highly diagnostic transition for α,β -unsaturated cyclic acids .

Experimental Methodology: Self-Validating LC-HRMS/MS Protocol

A robust analytical protocol must be a self-validating system. The following methodology utilizes a dual-polarity, exact-mass cross-validation strategy to definitively rule out in-source fragmentation artifacts.

Step-by-Step Workflow

-

Sample Preparation:

-

Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

-

Rationale: This composition ensures complete solvation while matching the polarity of the initial reversed-phase gradient, preventing peak distortion (solvent effects).

-

-

Chromatographic Separation (UHPLC):

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5.0 minutes.

-

Rationale: The acidic modifier suppresses the ionization of the carboxylic acid in the liquid phase, maintaining it in its neutral state to maximize hydrophobic retention on the C18 stationary phase prior to ESI volatilization.

-

-

Mass Spectrometry Acquisition (HRMS):

-

Ionization: Heated Electrospray Ionization (HESI) with fast polarity switching (<20 ms).

-

Self-Validation Check: By observing the unfragmented precursor in both positive (m/z 127.0754) and negative (m/z 125.0608) modes at the exact same retention time, we orthogonally validate the molecular weight and eliminate the possibility of matrix interference.

-

Fragmentation: Higher-energy C-trap Dissociation (HCD) utilizing a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

-

Rationale: Stepped CE captures both the fragile water loss (at 15 eV) and the robust ring cleavages (at 45 eV) within a single, comprehensive composite MS/MS spectrum.

-

Quantitative Data Presentation

Table 1: High-Resolution Precursor Ions (Self-Validation Metrics)

| Polarity | Ion Species | Formula | Theoretical Exact Mass (Da) | Diagnostic Utility |

| ESI (+) | [M+H]⁺ | C₇H₁₁O₂⁺ | 127.0754 | Primary precursor for structural MS/MS |

| ESI (-) | [M-H]⁻ | C₇H₉O₂⁻ | 125.0608 | Orthogonal mass confirmation |

Table 2: Diagnostic HRMS/MS Fragment Ions (ESI+ at m/z 127.0754)

| Fragment m/z | Neutral Loss | Mass Defect (Da) | Mechanistic Assignment | Energy Requirement |

| 109.0648 | H₂O (18.0106) | -0.0106 | Resonance-stabilized acylium cation | Low (15 eV) |

| 81.0699 | H₂O + CO (46.0055) | -0.0055 | 2-Methylcyclopentenyl cation | Medium (30 eV) |

| 81.0335 | H₂O + C₂H₄ (46.0419) | -0.0419 | Ring-opened diene cation | High (45 eV) |

Mechanistic and Workflow Diagrams

Figure 1: High-resolution ESI+ fragmentation pathways of 2-Methylcyclopentene-1-carboxylic acid.

Figure 2: Self-validating LC-HRMS/MS experimental workflow for structural elucidation.

References

Stereochemical Dynamics and Functionalization of 2-Methylcyclopentene-1-carboxylic Acid: A Technical Guide

Executive Summary

For researchers and drug development professionals, 2-methylcyclopentene-1-carboxylic acid (CAS 67209-77-2) is a highly valuable building block in organic synthesis[1]. However, a rigorous structural analysis reveals a critical geometric reality: the parent alkene possesses zero stereoisomers . The true stereochemical complexity—and its immense value to pharmaceutical researchers—emerges during its transformation into saturated analogs (e.g., 2-methylcyclopentane-1-carboxylic acid) and functionalized derivatives[2].

This whitepaper deconstructs the structural constraints of the parent molecule, maps the stereochemistry of its derivatives, and provides field-proven, self-validating protocols for stereoselective synthesis.

Structural Constraints: The "Zero Stereoisomer" Reality

Before utilizing3 in synthetic pathways, one must understand its rigid geometry[3]. The molecule features a double bond between C1 and C2 within a five-membered ring.

-

Hybridization: Both C1 (attached to the carboxyl group) and C2 (attached to the methyl group) are sp2 hybridized. They are planar and cannot act as chiral centers.

-

Geometric Locking (Ring Strain): In cycloalkenes with fewer than eight carbons, the trans (E) configuration is thermodynamically unstable due to extreme ring strain (a corollary of Bredt's rule principles). Consequently, the double bond is geometrically locked in the cis (Z) configuration.

Because there are no sp3 stereocenters and only one viable geometric isomer, 2-methylcyclopentene-1-carboxylic acid exists as a single, achiral molecule[3].

Figure 1: Structural logic dictating the stereochemistry of cyclopentene derivatives.

The Stereochemical Pivot: Saturated Analogs

While the parent compound lacks stereoisomers, it serves as a critical precursor for stereochemically rich frameworks. When the C1=C2 double bond is reduced, sp3 chiral centers are generated at C1 and C2, yielding4[4]. This saturated analog possesses four distinct stereoisomers (two enantiomeric pairs).

Quantitative Data: Stereoisomers of the Saturated Analog

| Isomer Designation | Absolute Configuration | Relative Geometry | Pharmacological Relevance |

| (+)-cis-isomer | (1S, 2R) | Substituents on same face | High (Peptidomimetic precursor) |

| (-)-cis-isomer | (1R, 2S) | Substituents on same face | High (Peptidomimetic precursor) |

| (+)-trans-isomer | (1S, 2S) | Substituents on opposite faces | Moderate (Steroid D-ring analog) |

| (-)-trans-isomer | (1R, 2R) | Substituents on opposite faces | Moderate (Steroid D-ring analog) |

Applications in Drug Development

The strategic functionalization of this cyclopentene framework is highly utilized in two primary pharmaceutical domains:

-

Peptidomimetics: Derivatives of this compound are precursors for cyclic β -amino acids. Stereoselective aza-Michael additions to the α,β -unsaturated ester derivative yield highly functionalized alicyclic β -amino acids with predictable stereochemistry, improving the pharmacokinetic stability of peptide drugs[1].

-

Steroid Nucleus Construction: The saturated analog is a well-established precursor for forming the D-ring of the steroid nucleus. The functional groups on the cyclopentane ring provide handles for constructing the adjacent C-ring[2].

Experimental Protocols: A Self-Validating System

To utilize these compounds effectively, researchers must employ protocols that inherently control and validate stereochemistry.

Protocol 1: Stereoselective Catalytic Hydrogenation

Objective: Convert achiral 2-methylcyclopentene-1-carboxylic acid into racemic cis-2-methylcyclopentane-1-carboxylic acid.

-

Substrate Preparation: Dissolve 10 mmol of 2-methylcyclopentene-1-carboxylic acid in 50 mL of anhydrous ethanol.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (5 mol%).

-

Causality: Heterogeneous Pd/C catalysis requires the planar alkene to adsorb onto the metal surface. Consequently, both hydrogen atoms are delivered to the same face of the alkene (syn-addition). This mechanistic constraint overwhelmingly favors the formation of the cis-diastereomer over the trans-diastereomer.

-

-

Hydrogenation: Purge the reaction vessel with N2 , then introduce H2 gas at 1 atm. Stir vigorously at room temperature for 12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Self-Validation: Analyze the crude product via 1 H NMR. The cis relationship can be confirmed by analyzing the coupling constants ( J ) between the protons at C1 and C2, which differ significantly from the trans configuration due to the dihedral angle constraints in the cyclopentane ring[2].

Protocol 2: Chiral Resolution of the Saturated Analog

Objective: Isolate specific enantiomers from the racemic cis mixture[5].

-

Salt Formation: Dissolve the racemic cis-2-methylcyclopentane-1-carboxylic acid in hot acetone. Add 1.0 equivalent of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine.

-

Causality: While enantiomers possess identical physical properties (making them inseparable by standard crystallization), reacting them with a single enantiomer of a chiral amine generates two diastereomeric salts. These diastereomers have distinct lattice energies and solubilities.

-

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will selectively crystallize.

-

Recovery: Filter the crystals and treat them with dilute HCl (1M) to protonate the carboxylate, releasing the resolved enantiomer of the carboxylic acid. Extract with diethyl ether.

-

Self-Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC). Confirm the absolute configuration via optical rotation (polarimetry) compared against literature values[2].

Figure 2: Experimental workflow for stereoselective hydrogenation and chiral resolution.

References

-

2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 Source: PubChem URL:[Link]

-

Chapter 16 Homework: Chem 335 - Winter 2000 Source: Portland State University (pdx.edu) URL:[Link]

-

THERAPEUTIC COMPOUNDS - European Patent Office - EP 4252755 A2 Source: EPO URL:[Link]

Sources

- 1. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]

- 2. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]

- 3. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chapter 16 Homework [web.pdx.edu]

- 5. data.epo.org [data.epo.org]

The Diverse Biological Activities of Cyclopentene Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the cyclopentene carboxylic acid scaffold has emerged as a "privileged" structure, a core molecular framework that serves as a versatile template for the design of a multitude of biologically active compounds. From the well-established anti-inflammatory and antiviral properties of cyclopentenone prostaglandins to the burgeoning field of novel anticancer agents and enzyme inhibitors, derivatives of cyclopentene carboxylic acid are at the forefront of innovative therapeutic development.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design, a critical evaluation of structure-activity relationships, and a practical toolkit of detailed protocols. Our aim is to empower you to navigate the complexities of this chemical space and unlock its full therapeutic potential. We will delve into the intricate mechanisms of action, explore diverse synthetic strategies, and provide the technical foundation necessary to advance your research and development endeavors.

I. The Anti-Inflammatory Powerhouse: Cyclopentenone Prostaglandins and Beyond

The cyclopentene ring is a hallmark of a class of potent lipid mediators known as cyclopentenone prostaglandins (cyPGs), which include prostaglandin A2 (PGA2), PGA1, and PGJ2 and its metabolites.[1][2][3][4] These molecules are critical regulators of the inflammatory response, acting through multiple cellular targets and signaling pathways.[1][2][3][4]

A. Mechanism of Action: A Dual Approach to Quelling Inflammation

The anti-inflammatory effects of cyPGs are primarily mediated through their interaction with two key signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling cascade.[1][2][5][6]

1. Inhibition of the NF-κB Pathway:

NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[5][6] Cyclopentenone prostaglandins, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), can directly inhibit multiple steps in the NF-κB signaling pathway.[5] This inhibition can occur through both PPAR-γ-dependent and -independent mechanisms.[7] The reactive α,β-unsaturated carbonyl group within the cyclopentenone ring is a key structural feature responsible for this activity.[7]

2. Activation of the PPAR-γ Pathway:

15d-PGJ₂ is a high-affinity natural ligand for PPAR-γ, a nuclear receptor that plays a pivotal role in regulating inflammation and metabolism.[5][6][7] Upon activation by 15d-PGJ₂, PPAR-γ can transrepress the activity of pro-inflammatory transcription factors, including NF-κB, thereby downregulating the expression of inflammatory mediators.[5][6]

Figure 1: Mechanism of anti-inflammatory action of cyclopentenone prostaglandins.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is a reliable method for evaluating the acute anti-inflammatory activity of test compounds.[8][9][10][11][12]

Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compound (Cyclopentene carboxylic acid derivative)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.9% sterile saline, or other appropriate solvent)

-

Plethysmometer

-

Oral gavage needles

-

1 mL syringes with 27-gauge needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment with free access to food and water.[8][9]

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[8]

-

Animal Grouping: Randomly divide the rats into groups (n=6 per group):

-

Group I (Vehicle Control): Receives the vehicle only.

-

Group II (Test Compound): Receives the cyclopentene carboxylic acid derivative at various doses.

-

Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[8]

-

-

Drug Administration: Administer the compounds orally (p.o.) one hour before the carrageenan injection.[8]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[8]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[8]

-

Data Analysis:

-

Calculate the mean increase in paw volume (Edema) = Vₜ - V₀.

-

Calculate the Percentage Inhibition of edema = [(Mean edema of control - Mean edema of treated group) / Mean edema of control] x 100.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | Percentage Inhibition of Edema (%) |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| Test Compound A | 25 | Data | Data |

| Test Compound A | 50 | Data | Data |

| Indomethacin | 10 | 0.32 ± 0.02 | 62.4 |

II. Antiviral Activity: A Broad-Spectrum Defense

Cyclopentenone prostaglandins have demonstrated potent antiviral activity against a range of viruses by interfering with viral replication and host-cell interactions.[1] Their mechanisms of action are multifaceted, targeting various stages of the viral life cycle.[1]

A. Mechanisms of Antiviral Action

The antiviral effects of cyPGs are attributed to several mechanisms:

-

Repression of Viral Protein Synthesis: They can inhibit the synthesis of essential viral proteins necessary for replication.[1]

-

Alteration of Viral Protein Glycosylation: Modification of glycoprotein maturation can impair viral entry and assembly.[1]

-

Inhibition of Virus Transmission: They can hinder the spread of the virus from cell to cell.[1]

-

Reduction of Virus-Induced Inflammation: By modulating inflammatory pathways, they can mitigate the pathological consequences of viral infection.[1]

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13]

Materials and Reagents:

-

Confluent monolayer of a susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Test compound (Cyclopentene carboxylic acid derivative)

-

Cell culture medium

-

Overlay medium (containing, for example, carboxymethylcellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Seeding: Seed a 6-well or 12-well plate with host cells to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the cyclopentene carboxylic acid derivative in cell culture medium.

-

Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of varying concentrations of the test compound.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the virus-containing medium and add the overlay medium containing the respective concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization:

-

Aspirate the overlay.

-

Fix the cells with the fixative solution.

-

Stain the cell monolayer with crystal violet solution.

-

Gently wash the plates with water and allow them to air dry.

-

-

Plaque Counting and Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50%.

-

Figure 2: Experimental workflow for the plaque reduction assay.

III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The cyclopentenone moiety is a key pharmacophore in a number of natural and synthetic compounds exhibiting significant anticancer activity.[14] Studies on cyclopentenone prostaglandins and other cyclopentenones have revealed their ability to induce apoptosis in cancer cells.[5]

A. Non-Prostaglandin Derivatives with Anticancer Activity

Beyond prostaglandins, other cyclopentene carboxylic acid derivatives have shown promise as anticancer agents. For instance, a series of 2-arylidene-4-cyclopentene-1,3-diones has been synthesized and evaluated for their antitumor activity.[4][15]

Structure-Activity Relationship (SAR) Insights:

-

The presence of a hydroxybenzylidene or a substituted hydroxybenzylidene group at the 2-position of the 4-cyclopentene-1,3-dione ring was found to be crucial for high antitumor activity.[4]

-

Specifically, 3-methoxy-4-hydroxybenzylidene derivatives demonstrated the greatest potency.[4]

Data Presentation:

| Compound | Arylidene Substituent | Antitumor Activity against Sarcoma-180 |

| 1 | 4-Hydroxybenzylidene | +++ |

| 2 | 3-Methoxy-4-hydroxybenzylidene | +++ |

| 3 | 3,4-Dihydroxybenzylidene | ++ |

| 4 | Benzylidene | - |

| Activity Scale: +++ (high), ++ (moderate), + (low), - (inactive)[4] |

B. Experimental Protocol: NF-κB Luciferase Reporter Assay

Given the central role of NF-κB in promoting cancer cell survival and proliferation, assays that measure its activity are crucial for evaluating potential anticancer compounds.

Materials and Reagents:

-

Cancer cell line (e.g., HEK293T, RAW 264.7)

-

NF-κB reporter plasmid (containing a luciferase gene under the control of an NF-κB-responsive promoter)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

Test compound (Cyclopentene carboxylic acid derivative)

-

Stimulating agent (e.g., TNF-α, LPS)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect the cancer cells with the NF-κB reporter plasmid and the Renilla plasmid using a suitable transfection reagent.[1]

-

Compound Treatment: After 18-24 hours of transfection, treat the cells with the cyclopentene carboxylic acid derivative for a specified period.

-

Stimulation: Induce NF-κB activation by adding a stimulating agent like TNF-α or LPS.

-

Cell Lysis: After the desired incubation time, wash the cells with PBS and lyse them using the lysis buffer provided in the assay kit.[3][16]

-

Luciferase Assay:

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate and measure the firefly luciferase activity.

-

Add the Stop & Glo® reagent and measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.

IV. Expanding the Horizon: Novel Biological Activities

The versatility of the cyclopentene carboxylic acid scaffold extends beyond the realms of inflammation, virology, and oncology. Researchers are actively exploring its potential in other therapeutic areas.

A. Enzyme Inhibition

Cyclopentene dicarboxylic acid amides have been developed as novel inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive drugs.[17] Structure-activity relationship studies have shown that modifications to the cyclopentene ring and the hydrophobic side chains can influence the inhibitory activity and species specificity of these compounds.[17]

B. Experimental Protocol: PPAR-γ Ligand Screening Assay

This assay is useful for identifying and characterizing compounds that can act as ligands for PPAR-γ, a key regulator of metabolism and inflammation.

Materials and Reagents:

-

Human recombinant PPAR-γ protein

-

PPAR-γ assay buffer

-

Fluorescent PPAR-γ assay probe

-

Test compound (Cyclopentene carboxylic acid derivative)

-

Ligand control (e.g., Rosiglitazone)

-

Multi-well spectrofluorometer

Procedure:

-

Reagent Preparation: Prepare working solutions of the PPAR-γ protein, assay buffer, and fluorescent probe.

-

Compound Addition: Add the test compound at various concentrations to the wells of a microplate.

-

Protein and Probe Addition: Add the PPAR-γ protein and the fluorescent probe to each well.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding.

-

Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence.

-

Data Analysis: Calculate the percentage of probe displacement and determine the IC₅₀ value, which is the concentration of the compound that causes 50% displacement of the fluorescent probe.

V. Conclusion and Future Directions: A Scaffold of Endless Possibilities

The cyclopentene carboxylic acid core has proven to be a remarkably fruitful scaffold for the discovery of new therapeutic agents. From the well-characterized anti-inflammatory and antiviral activities of cyclopentenone prostaglandins to the exciting potential of novel derivatives in cancer therapy and enzyme inhibition, the chemical space surrounding this privileged structure is vast and ripe for exploration.

Future research will undoubtedly focus on:

-

Synthesis of Novel Derivatives: The development of innovative synthetic methodologies will enable the creation of more diverse and complex cyclopentene carboxylic acid libraries.

-

Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new therapeutic avenues.

-

Structure-Based Drug Design: The use of computational modeling and structural biology will facilitate the rational design of more potent and selective derivatives.

-

Clinical Translation: The most promising candidates will need to be rigorously evaluated in preclinical and clinical studies to translate their therapeutic potential into tangible benefits for patients.

As our understanding of the intricate biology of disease continues to grow, the cyclopentene carboxylic acid scaffold is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

-

Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]

-

Ricote, M., Li, A. C., Willson, T. M., Kelly, C. J., & Glass, C. K. (1998). The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. Nature, 391(6662), 79–82. [Link]

-

Straus, D. S., Pascual, G., Li, M., Welch, J. S., Ricote, M., Hsiang, C. H., ... & Glass, C. K. (2000). 15-deoxy-delta 12, 14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway. Proceedings of the National Academy of Sciences, 97(9), 4844–4849. [Link]

-

Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of medicinal chemistry, 19(3), 433-436. [Link]

-

Tian, B., Liu, J., Liu, J., & Yang, J. (2014). Luciferase reporter assay for NF-κB. Bio-protocol, 4(12), e1151. [Link]

-

Bowdish, D. (2012). NF-KBLUCIFERASE ASSAY. Bowdish Lab. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

-

Vacek, J., & Ulrichová, J. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini reviews in medicinal chemistry, 14(4), 322-331. [Link]

-

Löffler, M., Knecht, W., & Williams, H. (2005). SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Naunyn-Schmiedeberg's archives of pharmacology, 372(4), 289-298. [Link]

-

Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 14(1), 5-4. [Link]

-

Zhang, L., Liu, Y., Wang, M., Wu, L., Li, N., & Li, D. (2014). Integrated screening protocol used to identify potent PPARγ agonists from 180,313 biogenic compounds. Journal of molecular modeling, 20(9), 2419. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185-210. [Link]

-

Rahman, H., Eswaraiah, M. C., & Dutta, A. M. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(15), e2958. [Link]

-

Inayama, S., Ohkura, K., & Shibata, T. (1975). Structure and antitumor activity relation of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Chemical and Pharmaceutical Bulletin, 23(11), 2998-3000. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Synthesis and Evaluation of Para-Substituted Bis (Arylidene) Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Sains Malaysiana, 52(10), 2821-2835. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]

-

Conti, M., & Fabbri, F. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017-1022. [Link]

-

Aggarwal, B. B., & Shishodia, S. (2002). A proinflammatory role for the cyclopentenone prostaglandins at low micromolar concentrations: oxidative stress-induced extracellular signal-regulated kinase activation without NF-kappa B inhibition. The Journal of Immunology, 168(10), 5143-5153. [Link]

-

INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

-

Samir, E. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal, 3(5), 1-11. [Link]

-

Creative BioMart. (n.d.). PPARγ Ligand Screening/Characterization Assay Kit. [Link]

-

El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. RSC advances, 13(43), 30467-30485. [Link]

-

Shannon, J. P., & Schbig, L. M. (2022). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 3(1), 101119. [Link]

-

Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 640374. [Link]

-

Case, J. B., Bailey, A. L., Kim, A. S., & Daugherty, M. D. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e114. [Link]

-

El-Sayed, W. M., Al-Ghorbani, M., Othman, A. A., Al-Mekhlafi, F. A., Al-Amri, A. M., & Al-Zaqri, N. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT. RSC advances, 13(43), 30467-30485. [Link]

-

Taylor & Francis. (n.d.). Cyclopentene – Knowledge and References. [Link]

-

Inayama, S., Mamoto, K., Shibata, T., & Hirose, T. (1976). Structure and antitumor activity relation of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones. Journal of Medicinal Chemistry, 19(3), 433-436. [Link]

-

Bordeleau, M. E., Cencic, R., Lindqvist, L., Oberer, M., Northcote, P., & Wagner, G. (2008). Antitumor Activity and Mechanism of Action of the Cyclopenta [b] benzofuran, Silvestrol. PLoS ONE, 3(4), e2047. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. bowdish.ca [bowdish.ca]

- 4. Structure and antitumor activity relationship of 2-arylidene-4-cyclopentene-1, 3-diones and 2-arylideneindan-1, 3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 7. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. inotiv.com [inotiv.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. DSpace [iris.who.int]

- 15. pubs.acs.org [pubs.acs.org]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylcyclopentene-1-carboxylic Acid: A Versatile Synthetic Building Block in Modern Drug Discovery and Organic Synthesis

Executive Summary

Historically, the synthesis and functionalization of five-membered cyclopentane rings presented a greater thermodynamic and kinetic challenge to organic chemists compared to their six-membered cyclohexane counterparts[1]. However, the development of robust, scalable methodologies has elevated compounds like 2-Methylcyclopentene-1-carboxylic acid (CAS: 67209-77-2) into critical building blocks for complex molecular frameworks[2]. Featuring a reactive α,β-unsaturated carboxylic acid and a strained cyclopentene ring, this molecule serves as a versatile gateway for derivatization, ring cleavage, and the construction of complex pharmaceutical scaffolds, including steroid D-rings and chiral spirocycles[1][3].

This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic pathways, and core reactivity profiles of 2-Methylcyclopentene-1-carboxylic acid.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of 2-Methylcyclopentene-1-carboxylic acid is essential for predicting its behavior in biphasic extractions, chromatographic purification, and biological assays. The data below summarizes its core identifiers and properties[4].

| Property | Value |

| Chemical Name | 2-Methylcyclopentene-1-carboxylic acid |

| CAS Number | 67209-77-2 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| InChIKey | QXKNDUSXGFIHHU-UHFFFAOYSA-N |

| SMILES | CC1=C(CCC1)C(=O)O |

| Structural Features | Cyclopentene ring, α,β-unsaturated carboxylic acid, allylic methyl group |

De Novo Synthesis & Mechanistic Causality

Established synthetic routes to 2-Methylcyclopentene-1-carboxylic acid rely on multi-step procedures starting from highly accessible commercial precursors like diethyl adipate[1]. The most reliable and scalable pathway utilizes the Dieckmann Condensation followed by alkylation, decarboxylation, and a cyanohydrin intermediate to install the α,β-unsaturated acid moiety[1].

Synthetic Pathway Visualization

Fig 1: Multi-step synthetic route to 2-Methylcyclopentene-1-carboxylic acid via cyanohydrin.

Self-Validating Experimental Protocol: Cyanohydrin Route to Target Acid

Note: The following protocol assumes the successful prior synthesis of 2-methylcyclopentanone via Dieckmann condensation and subsequent decarboxylation.

Phase 1: Cyanohydrin Formation

-

Reaction Setup: Dissolve 2-methylcyclopentanone (1.0 equiv) in a biphasic mixture of diethyl ether and water.

-

Cyanide Addition: Add sodium cyanide (1.5 equiv) to the aqueous layer.

-

Causality: Using an excess of the cyanide nucleophile drives the reversible equilibrium entirely toward the cyanohydrin adduct.

-

-

Acidification: Slowly add concentrated HCl dropwise while maintaining the internal temperature at 0°C.

-

Causality: Low temperatures prevent the thermodynamic reversal of the cyanohydrin formation and safely control the exothermic protonation of cyanide.

-

-

In-Process Validation: Monitor via FTIR. The reaction is complete when the strong ketone C=O stretch (~1740 cm⁻¹) disappears, replaced by a broad O-H stretch (~3300 cm⁻¹) and a weak C≡N stretch (~2250 cm⁻¹).

-

Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Phase 2: Dehydration (Elimination) 6. Reagent Mixing: Dissolve the crude cyanohydrin in anhydrous pyridine at 0°C. 7. Elimination: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise, then heat to reflux.

-

Causality: POCl₃ converts the hydroxyl group into a superior leaving group (dichlorophosphate). Pyridine acts as both the solvent and the base to facilitate an E2 elimination. The reaction strictly follows Zaitsev's rule, favoring the formation of the more substituted, conjugated endocyclic double bond.

-

In-Process Validation: Confirm dehydration via FTIR by observing the shift of the C≡N stretch to a conjugated frequency (~2220 cm⁻¹) and the appearance of a C=C stretch (~1620 cm⁻¹).

Phase 3: Hydrolysis 9. Acidic Cleavage: Reflux the resulting 2-methylcyclopent-1-ene-1-carbonitrile in 6M HCl for 12 hours.

-

Causality: Strong aqueous acid hydrolyzes the nitrile first to an primary amide, and subsequently to the carboxylic acid, while the acidic conditions maintain the stability of the conjugated double bond without risk of base-catalyzed isomerization.

-

Final Validation: Confirm the final product via ¹H NMR (appearance of the vinylic proton and broad carboxylic acid proton >10 ppm) and LC-MS (m/z 125.06 for [M-H]⁻).

Core Reactivity & Derivatization

The structural duality of 2-Methylcyclopentene-1-carboxylic acid—possessing both an electron-rich olefin and a carboxylic acid—allows it to undergo orthogonal chemical transformations[1].

Reactivity Map

Fig 2: Core reactivity map and derivatization pathways for drug discovery applications.

Key Mechanistic Pathways

-

Ozonolysis (Ring Cleavage): The strained cyclopentene double bond is highly susceptible to oxidative cleavage. The mechanism involves an initial 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary molozonide[1]. A reductive work-up (using zinc metal and water, or dimethyl sulfide) prevents over-oxidation, yielding a linear dicarbonyl compound containing both a ketone and a carboxylic acid functionality[1].

-

Anhydride Formation: Dicarboxylic acid analogs derived from this scaffold can be converted into cyclic anhydrides by heating in the presence of a dehydrating agent like acetic anhydride[1]. These reactive intermediates are critical for subsequent nucleophilic attacks to form complex amides.

-

Esterification and Amidation: The free carboxyl group acts as a standard gateway for prodrug synthesis. It can be readily converted into esters via acid-catalyzed Fischer esterification or into amides by first generating an acyl chloride or using coupling reagents (e.g., HATU)[1].

Advanced Applications in Drug Discovery

In medicinal chemistry, the cyclopentene motif is a privileged structural element[2]. While its saturated analog is a well-established precursor for the D-ring of the steroid nucleus, the unsaturated 2-Methylcyclopentene-1-carboxylic acid is increasingly utilized in the synthesis of highly complex, stereochemically rich scaffolds[1].

A breakthrough application of this building block is its use in the enantioselective synthesis of spirocyclic compounds . Recent methodologies employ a synergistic dual-catalysis approach—combining a chiral secondary amine organocatalyst with a Palladium(0) metal catalyst—to drive a Conia-ene type reaction[3]. This cascade reaction allows α,β-unsaturated aldehydes and isoxazolones to form chiral spiroisoxazolone derivatives. These derivatives can subsequently be transformed into structurally attractive, enantiomerically enriched cyclopentene carboxylic acids possessing multiple stereogenic centers, achieving high diastereoselectivity (dr up to 20:1) and enantioselectivity (up to 99% ee)[3]. Such 3D-rich spiro scaffolds are highly prized in modern drug discovery for their favorable physicochemical properties and pharmacokinetic profiles[3].

References

-

Title: 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem Source: benchchem.com URL: 2

-

Title: 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem Source: nih.gov URL: 4

-

Title: Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction Source: researchgate.net URL: 3

-

Title: Established Synthetic Routes to 2-Methylcyclopentene-1-carboxylic acid Source: benchchem.com URL: 1

Sources

- 1. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]

- 2. 2-Methylcyclopentene-1-carboxylic acid | 67209-77-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methylcyclopent-1-ene-1-carboxylic acid | C7H10O2 | CID 3017746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the double bond in 2-Methylcyclopentene-1-carboxylic acid

An In-depth Technical Guide to the Reactivity of the Double Bond in 2-Methylcyclopentene-1-carboxylic acid

Abstract

2-Methylcyclopentene-1-carboxylic acid is a versatile cyclic α,β-unsaturated carboxylic acid. Its chemical architecture, featuring a tetrasubstituted double bond in conjugation with a carboxyl group, presents a unique landscape of reactivity. The electronic interplay between the electron-donating methyl group and the electron-withdrawing carboxylic acid group dictates the behavior of the π-system. This guide provides a comprehensive exploration of the reactivity centered on the carbon-carbon double bond, offering mechanistic insights, field-proven experimental protocols, and practical considerations for researchers in synthetic chemistry and drug development.

Introduction: Structural and Electronic Profile

2-Methylcyclopentene-1-carboxylic acid (CAS 67209-77-2) possesses a rigid five-membered ring structure where the C1-C2 double bond is endocyclic.[1] The key features governing its reactivity are:

-

Steric Hindrance: The double bond is tetrasubstituted, which sterically hinders the approach of bulky reagents.

-

Electronic Asymmetry: The C2 carbon is attached to an electron-donating methyl group, while the C1 carbon is bonded to an electron-withdrawing carboxylic acid group. This electronic push-pull system polarizes the double bond.

-

Conjugation: The π-system of the double bond is in direct conjugation with the carbonyl of the carboxylic acid. This delocalization influences the electron density across the C=C bond and impacts its susceptibility to various reagents.

This guide will dissect the molecule's reactivity through the lens of several key transformation classes: electrophilic additions, reduction, oxidative cleavage, and cycloadditions, while also considering the functionalization of the influential carboxyl group.

Electrophilic Addition Reactions

Alkenes are characterized by their ability to undergo electrophilic addition reactions, where the electron-rich π-bond attacks an electrophile.[2][3] In 2-methylcyclopentene-1-carboxylic acid, the reaction's regioselectivity is governed by the formation of the most stable carbocation intermediate, a principle encapsulated by Markovnikov's rule.[4][5] The tertiary carbocation formed by the addition of an electrophile to C1 is more stable than the alternative, directing the subsequent nucleophilic attack.

Hydrohalogenation (e.g., with HBr)

The addition of hydrogen halides proceeds via protonation of the double bond to form a carbocation intermediate. Protonation at C1 is favored as it generates a more stable tertiary carbocation at C2, which is stabilized by the inductive effect of the methyl group. The halide ion then attacks the carbocation.

Mechanism: Electrophilic Addition of HBr

Caption: Regioselective addition of HBr follows Markovnikov's rule.

**2.2. Halogenation (e.g., with Br₂) **

The addition of halogens like bromine proceeds through a cyclic bromonium ion intermediate. The high electron density of the double bond induces a dipole in the Br-Br molecule, initiating the reaction.[3] The subsequent nucleophilic attack by the bromide ion occurs from the anti-face, leading to a trans-dihalogenated product.

Reduction of the Double Bond: Catalytic Hydrogenation

The carbon-carbon double bond can be readily reduced to a single bond via catalytic hydrogenation, yielding 2-methylcyclopentane-1-carboxylic acid.[6] This transformation is fundamental for removing unsaturation and accessing saturated carbocyclic scaffolds.

Table 1: Catalytic Systems for Hydrogenation

| Catalyst | Solvent | Conditions | Product | Reference |

| 5% Pd/C | Ethanol/Water | H₂ (gas), 20°C, 96h | 2-methylcyclopentane-1-carboxylic acid | [6] |

| PtO₂ (Adam's cat.) | Acetic Acid | H₂ (gas), RT, 1-3 atm | 2-methylcyclopentane-1-carboxylic acid | General Knowledge |

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a solution of 2-methylcyclopentene-1-carboxylic acid (1.0 eq) in ethanol, add 5-10% by weight of 5% Palladium on carbon (Pd/C).

-

Inerting: Seal the reaction vessel and purge with nitrogen or argon to remove oxygen.

-

Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (via balloon or pressurized system) to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the olefinic proton signal.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclopentane-1-carboxylic acid, which can be further purified if necessary.

Caption: Workflow for catalytic hydrogenation.

Oxidative Cleavage of the Double Bond

Oxidative cleavage reactions break the carbon-carbon double bond, providing a powerful method for converting cyclic alkenes into linear dicarboxylic acids or other difunctional molecules.[7][8]

Ozonolysis

Ozonolysis is a highly effective method for cleaving the double bond.[9] The reaction proceeds through a 1,3-dipolar cycloaddition of ozone to form a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[10] Subsequent work-up determines the final products. An oxidative work-up (e.g., with hydrogen peroxide) will yield a dicarboxylic acid derivative.

Mechanism: Ozonolysis with Oxidative Work-up

-

Cycloaddition: Ozone adds across the double bond to form a molozonide.

-

Rearrangement: The unstable molozonide fragments and recombines to form a more stable ozonide.

-